molecular formula C17H16O3 B14509078 2,3,7-Trimethoxyphenanthrene CAS No. 64701-00-4

2,3,7-Trimethoxyphenanthrene

Cat. No.: B14509078
CAS No.: 64701-00-4
M. Wt: 268.31 g/mol
InChI Key: AUYZMSOQVXJTME-UHFFFAOYSA-N
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Description

2,3,7-Trimethoxyphenanthrene is a phenanthrene derivative characterized by the presence of three methoxy groups attached to the phenanthrene backbone. Phenanthrenes are polycyclic aromatic hydrocarbons that occur naturally in various plants and can also be synthesized. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trimethoxyphenanthrene typically involves the cyclization of stilbene derivatives under UV irradiation. This process leads to the formation of dihydrophenanthrenes, which can then be further modified to introduce methoxy groups at the desired positions .

Industrial Production Methods: These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,7-Trimethoxyphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinones, while reduction can produce dihydrophenanthrenes .

Mechanism of Action

The mechanism of action of 2,3,7-Trimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby blocking its activity . Additionally, the compound’s cytotoxic effects are believed to result from its ability to induce apoptosis in cancer cells by disrupting mitochondrial function .

Comparison with Similar Compounds

2,3,7-Trimethoxyphenanthrene can be compared with other phenanthrene derivatives, such as:

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of methoxy groups at positions 2, 3, and 7 enhances its stability and solubility compared to other phenanthrene derivatives .

Properties

CAS No.

64701-00-4

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2,3,7-trimethoxyphenanthrene

InChI

InChI=1S/C17H16O3/c1-18-13-6-7-14-11(8-13)4-5-12-9-16(19-2)17(20-3)10-15(12)14/h4-10H,1-3H3

InChI Key

AUYZMSOQVXJTME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC(=C(C=C3C=C2)OC)OC

Origin of Product

United States

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